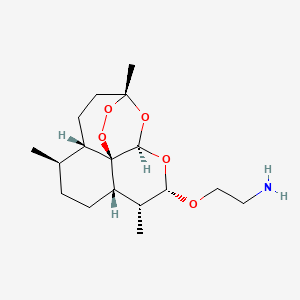

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

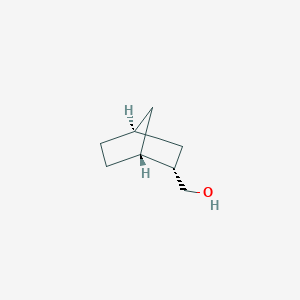

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that has been used for the preparation of lipid hydroperoxide (LOOH) and used in RB-catalyzed photo-, UV photo-, or LOX-1-catalyzed oxidation . It has also been used as a component of liposomes .

Synthesis Analysis

This compound is the substrate for human group V phospholipase A2 . In addition, it provides an in vitro model for studying and a diagnosis tool for diagnosis of oxidative stress .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis

This compound is the substrate for human group V phospholipase A2 . In addition, it provides an in vitro model for studying and a diagnosis tool for diagnosis of oxidative stress .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases .Wissenschaftliche Forschungsanwendungen

Triacylglycerol Composition and Dietary Oils

LPPE is closely related to the study of triacylglycerol (TAG) species in edible vegetable oils, with research highlighting the chromatographic and spectroscopic methods used for detection and quantification. This research provides insights into the fatty acyl moieties contributing to the TAG species, indicating a "uniformity" in the minor and main TAG composition of edible oils. Such studies are crucial for understanding the dietary sources and potential health impacts of different fatty acids, including those related to LPPE (Andrikopoulos et al., 2004).

Anti-inflammatory Potential of Related Compounds

Research on palmitoylethanolamide (PEA), a compound synthesized from phospholipids like LPPE, reveals its anti-inflammatory, analgesic, and neuroprotective actions. This highlights LPPE's relevance in the broader context of lipid signaling molecules influencing inflammatory and neurodegenerative conditions. Studies emphasize the importance of enzymes like N-acyltransferase and NAPE-PLD in PEA synthesis, offering a glimpse into LPPE's potential therapeutic implications (Alhouayek & Muccioli, 2014).

Role in Cell Membrane Structure and Function

LPPE and its derivatives play a significant role in the structure and function of cell membranes. Studies on enzyme-containing lipid vesicles, for instance, demonstrate the use of phospholipids in preparing lipid dispersions that encapsulate water-soluble enzymes, indicating LPPE's utility in biotechnological applications and its importance in cellular processes (Walde & Ichikawa, 2001).

Impact on Atherosclerosis

Oxidized phospholipids (OxPLs), which include LPPE oxidation products, have been identified as major regulators in the pathogenesis of atherosclerosis. The accumulation of specific OxPLs in lesions and their role in regulating gene expression in endothelial cells underscore the importance of understanding LPPE's oxidation products in vascular health and disease (Berliner & Watson, 2005).

Nutritional and Metabolic Implications

Research on fatty acid profiles, including those related to LPPE, sheds light on their significance in cardiometabolic health. Studies examining blood levels of fatty acids as biomarkers for disease risk suggest the potential of LPPE and its metabolites in understanding the dietary impacts on health outcomes, particularly in relation to cardiovascular and metabolic diseases (Jackson & Harris, 2018).

Wirkmechanismus

Target of Action

The primary target of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is human group V phospholipase A2 . This enzyme plays a crucial role in the hydrolysis of glycerophospholipids, leading to the production of fatty acids and lysophospholipids .

Mode of Action

This compound acts as a substrate for human group V phospholipase A2 . The enzyme catalyzes the hydrolysis of this compound, leading to the release of fatty acids and lysophospholipids .

Biochemical Pathways

The compound is involved in the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways . It can also be used as a specific substrate to assess the activity of sPLA2-IIA in the presence of other phospholipids .

Result of Action

The hydrolysis of this compound by phospholipase A2 leads to the production of fatty acids and lysophospholipids . These products play various roles in cellular functions, including signal transduction and membrane dynamics .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of phospholipase A2 can be affected by pH, temperature, and the presence of other molecules

Biochemische Analyse

Biochemical Properties

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is known to be a substrate for human group V phospholipase A2 . This enzyme catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids . The interaction between this compound and this enzyme is crucial for the regulation of various biochemical reactions .

Cellular Effects

The interaction of this compound with enzymes like phospholipase A2 influences various cellular processes. For instance, the products of this reaction, free fatty acids, and lysophospholipids, can act as signaling molecules, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound interacts with phospholipase A2, an enzyme that cleaves the sn-2 acyl chain of phospholipids . This reaction results in the formation of lysophospholipids and free fatty acids, which can further participate in various cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound provides an in vitro model for studying and diagnosing oxidative stress .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves the condensation of 1-palmitoyl-sn-glycero-3-phosphoethanolamine with linoleic acid.", "Starting Materials": [ "1-palmitoyl-sn-glycero-3-phosphoethanolamine", "Linoleic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve 1-palmitoyl-sn-glycero-3-phosphoethanolamine and linoleic acid in chloroform.", "2. Add DCC and DMF to the solution and stir for 2 hours at room temperature.", "3. Remove the precipitate by filtration and wash with chloroform.", "4. Evaporate the solvent under reduced pressure to obtain the crude product.", "5. Dissolve the crude product in methanol and add diethyl ether to precipitate the product.", "6. Collect the product by filtration and wash with diethyl ether.", "7. Dry the product under vacuum to obtain 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine." ] } | |

CAS-Nummer |

13206-00-3 |

Molekularformel |

C39H74NO8P |

Molekulargewicht |

716.0 g/mol |

IUPAC-Name |

[(2S)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11+,18-17+/t37-/m0/s1 |

InChI-Schlüssel |

HBZNVZIRJWODIB-KPMVPPRFSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.